![molecular formula C11H16ClNO2 B2831786 1-(Furan-2-yl)-7-oxa-2-azaspiro[3.5]nonane hydrochloride CAS No. 1955498-64-2](/img/structure/B2831786.png)

1-(Furan-2-yl)-7-oxa-2-azaspiro[3.5]nonane hydrochloride

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

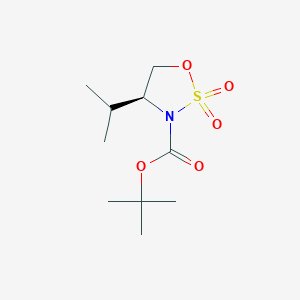

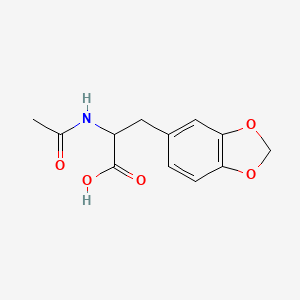

The compound “1-(Furan-2-yl)-7-oxa-2-azaspiro[3.5]nonane hydrochloride” is a complex organic molecule. It contains a furan ring, which is a five-membered aromatic ring with four carbon atoms and one oxygen . The term “7-oxa-2-azaspiro[3.5]nonane” suggests the presence of a spirocyclic structure, which is a compound with two rings sharing a single atom . The “hydrochloride” indicates that this compound is a salt of hydrochloric acid .

Molecular Structure Analysis

The molecular structure of this compound would likely be complex due to the presence of the spirocyclic structure and the furan ring. The furan ring is aromatic and planar, while the spirocyclic structure could introduce some three-dimensionality to the molecule .Chemical Reactions Analysis

Furan rings can undergo electrophilic aromatic substitution reactions . The reactivity of the spirocyclic structure would depend on the specific substituents present .Physical and Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its specific structure. Furan is a volatile liquid at room temperature, and its derivatives often share its aromaticity .Scientific Research Applications

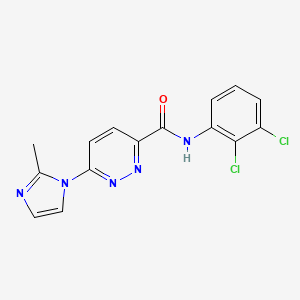

Synthetic Approaches to Spiroaminals

Spiroaminals, such as 1-(Furan-2-yl)-7-oxa-2-azaspiro[3.5]nonane hydrochloride, represent challenging targets due to their unique skeletal structures and potential biological activities. Different synthetic strategies have been developed for these compounds, showcasing the interest in their complex molecular architectures and the exploration of their functional applications (Sinibaldi & Canet, 2008).

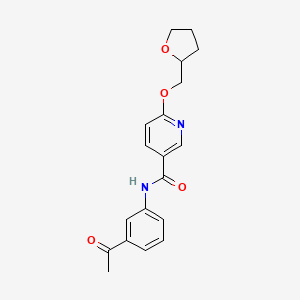

Crystal Structure Analysis

Studies involving the crystal structure of related spirocyclic compounds highlight the molecular intricacies of these systems. For instance, the crystal analysis of a spirocyclic compound revealed its molecular structure, providing insights into its conformations and potential interactions (Wang et al., 2011).

Synthesis of Spirocyclic Oxetane-Fused Benzimidazole

A novel synthesis of 2-oxa-7-azaspiro[3.5]nonane was described, highlighting the versatility of spirocyclic oxetanes. This synthesis led to the creation of a tetracyclic system, opening new avenues for the development of complex molecular structures with potential applications in medicinal chemistry (Gurry, McArdle, & Aldabbagh, 2015).

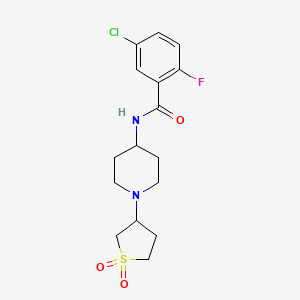

One-Pot Synthesis Approaches

The one-pot synthesis of 2-oxa-7-azaspiro[4.4]nonane-8,9-diones via Mn(III)-based oxidation showcases the efficiency and innovation in synthesizing spirocyclic frameworks. This method emphasizes the simplicity and elegance of creating complex molecules through streamlined synthetic routes (Huynh, Nguyen, & Nishino, 2017).

Enantioselective Synthesis

The construction of multifunctional modules for drug discovery, including the synthesis of novel thia/oxa-azaspiro[3.4]octanes, represents a critical step towards the development of new therapeutic agents. These efforts highlight the potential of spirocyclic compounds in contributing to diverse applications in drug design and development (Li, Rogers-Evans, & Carreira, 2013).

Mechanism of Action

Safety and Hazards

Future Directions

Properties

IUPAC Name |

3-(furan-2-yl)-7-oxa-2-azaspiro[3.5]nonane;hydrochloride |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H15NO2.ClH/c1-2-9(14-5-1)10-11(8-12-10)3-6-13-7-4-11;/h1-2,5,10,12H,3-4,6-8H2;1H |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YTFDQCHYQPQVPA-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COCCC12CNC2C3=CC=CO3.Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H16ClNO2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

229.70 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![5-(2-Hydroxyethyl)-6-methyl-2-({[3-(4-methylphenyl)-1,2,4-oxadiazol-5-YL]methyl}sulfanyl)pyrimidin-4-OL](/img/structure/B2831707.png)

![13-chloro-N-(2-ethoxyphenyl)-2-oxo-1,5,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),9,11,13-tetraene-5-carboxamide](/img/structure/B2831710.png)

![2-[(2,4-Dichlorophenyl)methyl]-6-ethyl-4,7-dimethylpurino[7,8-a]imidazole-1,3-dione](/img/no-structure.png)

![3-[1-(Phenylmethoxycarbonylamino)ethyl]-1,2-oxazole-4-carboxylic acid](/img/structure/B2831716.png)

![3-chloro-N-[4-(dimethylamino)phenyl]-2,2-dimethylpropanamide](/img/structure/B2831721.png)

![N-[3-(FURAN-3-YL)-3-HYDROXYPROPYL]-2-(2-METHYLPHENOXY)ACETAMIDE](/img/structure/B2831725.png)